molecular formula C15H19N3O4 B1403699 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole CAS No. 1053656-55-5

2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole

Cat. No.: B1403699
CAS No.: 1053656-55-5
M. Wt: 305.33 g/mol
InChI Key: FVQDPWSGUAJECZ-UHFFFAOYSA-N
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Description

“2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole]” is a chemical compound with the molecular formula C15H19N3O4 . It is also known by its synonyms Tert-butyl ((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)carbamate and Carbamic acid, N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-, 1,1-dimethylethyl ester .


Physical and Chemical Properties Analysis

The physical and chemical properties such as density, boiling point, and melting point of this compound are not specified in the search results . For detailed information, it would be beneficial to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole have been widely studied. For example, the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and their crystal structure studies through X-ray diffraction highlight the importance of such compounds in understanding molecular interactions and properties. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, which is crucial for further chemical modifications and applications (Kumara et al., 2017).

Antioxidant Activity

The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives was also studied, demonstrating the potential of these compounds in scavenging free radicals. Such findings are significant for pharmaceutical research and the development of new antioxidant agents (Mallesha et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 1,3,4-oxadiazole unit have been utilized in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and performance of various oxadiazole-containing molecules in OLEDs demonstrate their utility as hole-blocking materials or electron transport layers, contributing to the efficiency and stability of these devices (Wang et al., 2001).

Fluorescence Imaging and Sensing

The design of fluorescent chemosensors based on 1,3,4-oxadiazole derivatives for detecting metal ions like Zn2+ in aqueous solutions and their applications in living cell imaging are examples of the application of these compounds in bioimaging and sensing. Such chemosensors offer high selectivity and sensitivity, making them valuable tools for biological research and diagnostics (Zhou et al., 2012).

Corrosion Inhibition

The evaluation of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium demonstrates the potential of oxadiazole derivatives in protecting metals from corrosion. These studies are crucial for developing new materials that can prevent the degradation of metals in industrial applications (Bouklah et al., 2006).

Future Directions

Oxadiazoles, including 1,3,4-oxadiazole derivatives, have been studied for a wide range of applications, including their use as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research may focus on exploring these applications further and developing new oxadiazole-based drugs.

Properties

IUPAC Name

tert-butyl N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDPWSGUAJECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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